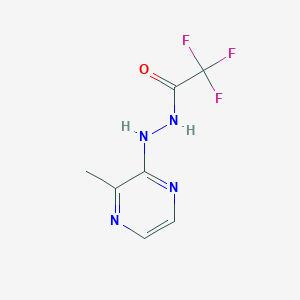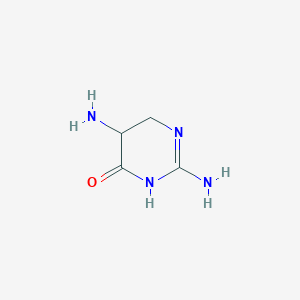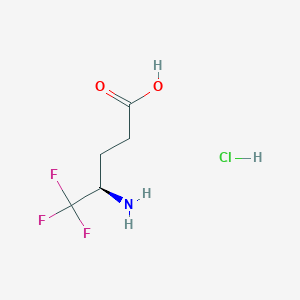
2,2,2-Trifluoro-N'-(3-methylpyrazin-2-yl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-N’-(3-methylpyrazin-2-yl)acetohydrazide is a fluorinated organic compound with potential applications in various fields of scientific research. The presence of trifluoromethyl and pyrazinyl groups in its structure imparts unique chemical properties, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N’-(3-methylpyrazin-2-yl)acetohydrazide typically involves the reaction of 2,2,2-trifluoroacetohydrazide with 3-methylpyrazine. The reaction is carried out under controlled conditions, often involving the use of solvents like methanol or ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and ensuring proper purification techniques to obtain high yields of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-N’-(3-methylpyrazin-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl and pyrazinyl groups can participate in substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
2,2,2-Trifluoro-N’-(3-methylpyrazin-2-yl)acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity
Mécanisme D'action
The mechanism by which 2,2,2-Trifluoro-N’-(3-methylpyrazin-2-yl)acetohydrazide exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to penetrate biological membranes, while the pyrazinyl group can interact with specific enzymes or receptors. These interactions can modulate various biological processes, making the compound useful for studying cellular mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Trifluoro-N,N-dimethylacetamide
- (E)-N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N’-(3,5,6-trimethylpyrazin-2-yl)methylene)acetohydrazide
Uniqueness
2,2,2-Trifluoro-N’-(3-methylpyrazin-2-yl)acetohydrazide is unique due to the specific combination of trifluoromethyl and pyrazinyl groups in its structure. This combination imparts distinct chemical and biological properties, making it different from other similar compounds. The presence of the trifluoromethyl group enhances its stability and reactivity, while the pyrazinyl group provides specific binding capabilities .
Propriétés
Formule moléculaire |
C7H7F3N4O |
|---|---|
Poids moléculaire |
220.15 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N'-(3-methylpyrazin-2-yl)acetohydrazide |
InChI |
InChI=1S/C7H7F3N4O/c1-4-5(12-3-2-11-4)13-14-6(15)7(8,9)10/h2-3H,1H3,(H,12,13)(H,14,15) |
Clé InChI |
KGILWDFPANAESA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CN=C1NNC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Methyl-1H-pyrrolo[2,3-d]pyridazine-4,7-diol](/img/structure/B13100066.png)




![Ethyl 6-[4-[8-(1,4-dioxa-8-azaspiro-[4.5]decyl)methyl]phenyl]-6-oxohexanoate](/img/structure/B13100114.png)



![1H,1'H-[2,3'-Biindole]-2',3-diol](/img/structure/B13100125.png)
